![molecular formula C7H6BrN3 B1280983 3-Bromo-7-methylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8](/img/structure/B1280983.png)
3-Bromo-7-methylimidazo[1,2-a]pyrimidine
概要
説明
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with a bromine atom at the 3-position and a methyl group at the 7-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes, including:
Condensation Reactions: One common method involves the condensation of 2-aminopyrimidine with 2-bromoacetophenone under acidic conditions to form the imidazo[1,2-a]pyrimidine core.
Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 2-aminopyrimidine, an aldehyde, and a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the ring system.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyrimidine core can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.
- Oxidation reactions produce hydroxylated or carbonylated derivatives.
- Reduction reactions result in partially or fully saturated imidazo[1,2-a]pyrimidine derivatives.
科学的研究の応用
Medicinal Chemistry Applications
3-Bromo-7-methylimidazo[1,2-a]pyrimidine has shown promise as a lead compound in the development of pharmaceuticals. Its applications include:
- Antibacterial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrimidines possess significant antibacterial properties against both gram-positive and gram-negative bacteria. This suggests that this compound may also exhibit similar capabilities .
- GABA Receptor Modulation : The compound has been studied for its interactions with GABA receptors, indicating potential use as an allosteric modulator. This could have implications for treating anxiety disorders and other neurological conditions .
Biological Research
The compound's structural characteristics make it a valuable subject for various biological studies:
- Anti-inflammatory Properties : Some studies have explored the anti-inflammatory effects of imidazo[1,2-a]pyrimidine derivatives. For example, compounds in this class have been tested for their ability to modulate leukocyte functions and inflammatory responses .
- Antimicrobial Potential : The synthesis of this compound derivatives has been linked to antimicrobial activity, suggesting applications in developing new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Chemical Reactions : The compound can be synthesized using specific precursors under controlled conditions to ensure high yields and purity. For instance, reactions involving brominated pyrimidines provide a pathway for creating this compound .
Case Study 1: Antibacterial Activity
A study conducted by Zhou et al. investigated the antibacterial efficacy of several imidazo[1,2-a]pyrimidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.03 μM against resistant strains .
Case Study 2: GABA Receptor Interaction
Research by Blackaby et al. focused on the interaction of imidazo[1,2-a]pyrimidine compounds with GABA receptors. Their findings suggested that specific modifications to the imidazo structure could enhance binding affinity and modulate receptor activity effectively .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Key Features | Unique Aspects |
---|---|---|
7-Methylimidazo[1,2-a]pyrimidine | Contains a methyl group instead of bromine | Less lipophilic compared to brominated derivative |
4-Bromo-7-(trifluoromethyl)imidazo[1,2-c]pyridine | Different ring structure | Potentially different biological activity |
8-Fluoroimidazo[1,2-a]pyridine | Fluorine substitution at a different position | May exhibit different pharmacokinetics |
作用機序
The mechanism of action of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the methyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor-mediated signaling pathways.
類似化合物との比較
- 3-Bromo-7-methylimidazo[1,2-a]pyridine
- 3-Bromo-7-methylimidazo[1,2-a]pyrazine
- 3-Bromo-7-methylimidazo[1,2-a]triazine
Comparison:
- Structural Differences: While all these compounds share a similar imidazo[1,2-a] core, the nature of the fused ring (pyridine, pyrazine, triazine) varies, leading to differences in electronic properties and reactivity.
- Biological Activity: The presence of different heteroatoms (nitrogen, oxygen, sulfur) in the fused ring can significantly influence the biological activity and target specificity of these compounds.
- Chemical Reactivity: The reactivity towards nucleophiles, oxidizing agents, and reducing agents can vary based on the electronic effects imparted by the different fused rings.
生物活性
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.06 g/mol. The compound features a bromine atom at the 3-position and a methyl group at the 7-position of the imidazo[1,2-a]pyrimidine ring system, which contributes to its unique chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the imidazo[1,2-a]pyrimidine structure allows for diverse interactions within biological systems.
Research indicates that this compound may exhibit:
- Enzyme Inhibition : Particularly against kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Modulation of inflammatory responses in cellular models.
Anticancer Activity
A significant area of research has focused on the anticancer properties of imidazo[1,2-a]pyrimidine derivatives. For instance, studies have shown that this compound can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HCT-116 | 10.5 | Induction of apoptosis |
HeLa | 8.9 | Inhibition of cell cycle progression |
MCF-7 | 12.4 | Modulation of signaling pathways |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies indicate that it can inhibit bacterial growth effectively.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Salmonella typhimurium | 16 |
Case Studies
- Inhibition of Kinases : A study conducted by Zhou et al. reported that derivatives of imidazo[1,2-a]pyrimidines showed significant inhibition against various kinases associated with cancer progression. The study highlighted that modifications at the bromine and methyl positions could enhance inhibitory effects on specific targets.
- Anti-inflammatory Response : Research published in DergiPark demonstrated that imidazo[1,2-a]pyrimidines exhibit anti-inflammatory effects by modulating leukocyte functions in vitro. The study indicated that these compounds could potentially serve as therapeutic agents for inflammatory diseases.
- Therapeutic Applications in Tuberculosis : According to findings from BenchChem, compounds similar to 3-Bromo-7-methylimidazo[1,2-a]pyridine are being explored as scaffolds for developing new drugs targeting tuberculosis and other infectious diseases due to their ability to inhibit bacterial growth effectively.
特性
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXFEPGAAWNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464732 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375857-62-8 | |
Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。